N-(3-nitrophenyl)guanidine
Description
Significance of the Guanidine (B92328) Functional Group in Chemical Sciences
The guanidine functional group, with the general structure (R1R2N)(R3R4N)C=N-R5, is a cornerstone in various fields of chemical science. Its prominence stems from a combination of its strong basicity and the remarkable stability of its protonated form, the guanidinium (B1211019) cation. sci-hub.se This high basicity is a result of the delocalization of the positive charge across three nitrogen atoms through resonance, a phenomenon often referred to as Y-aromaticity. sci-hub.se
This unique electronic structure makes the guanidinium group an effective participant in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in molecular recognition and catalysis. sci-hub.se In nature, the guanidine group is famously found in the side chain of the amino acid arginine, where it plays a pivotal role in the structure and function of proteins and enzymes. nih.gov Its ability to bind with negatively charged species like carboxylates and phosphates is fundamental to many biological processes. researchgate.net In medicinal chemistry, the guanidine moiety is considered a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous therapeutic agents. nih.govresearchgate.net
Overview of Arylguanidines in Organic Synthesis and Advanced Materials Research
Arylguanidines, which feature at least one aryl group attached to a guanidine nitrogen, are a significant subclass of guanidine derivatives with diverse applications. In organic synthesis, they are valued as strong, non-nucleophilic bases and have been increasingly explored as organocatalysts. researchgate.net Their catalytic activity is often attributed to their ability to form hydrogen bonds, activating substrates in various chemical transformations. mdpi.com The synthesis of arylguanidines can be achieved through several methods, including the guanylation of amines with reagents like cyanamide (B42294) or its derivatives, often catalyzed by metal complexes. organic-chemistry.org
In the realm of advanced materials, arylguanidines are instrumental in the construction of supramolecular assemblies. researchgate.net Supramolecular chemistry focuses on creating complex, functional structures from molecular subunits held together by non-covalent bonds. slideshare.netnih.gov The hydrogen-bonding capabilities and structural rigidity of arylguanidines make them excellent building blocks for designing molecular networks, liquid crystals, and other organized materials. nih.gov Furthermore, the incorporation of guanidine groups into polymers has led to the development of materials with specialized properties, such as biocidal activity and applications in drug delivery. researchgate.netmagtech.com.cn For instance, guanidine-containing polymers have shown promise as non-viral vectors for gene delivery and as potent antimicrobial agents. researchgate.netmagtech.com.cn
Specific Research Context of N-(3-nitrophenyl)guanidine
This compound is an arylguanidine that has garnered interest in specific research domains, largely due to the electronic properties imparted by the nitro group on the phenyl ring. The nitro group is a strong electron-withdrawing group, which influences the basicity and reactivity of the guanidine moiety. ontosight.ai This compound is often handled and researched as its nitrate (B79036) salt, this compound nitrate. biosynth.comnih.gov
The primary research context for this compound appears to be in medicinal chemistry and drug discovery. Research has indicated that it can act as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling and growth. biosynth.com Specifically, it has been studied for its potential to inhibit the growth of stromal tumor cells and chronic myeloid leukemia cells. biosynth.com The proposed mechanism involves the inhibition of protein synthesis. biosynth.com Furthermore, related nitrophenylguanidines, such as N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, are known to be important intermediates in the synthesis of major anticancer drugs like imatinib. google.com This highlights the significance of the nitrophenylguanidine scaffold in the development of targeted cancer therapies.
Beyond its direct biological activity, this compound serves as a chemical building block for the synthesis of more complex molecules. Its structural features make it a target for investigations into enzyme inhibition and a lead compound for developing new therapeutic agents, including those with antiparasitic properties.
Chemical Compound Data
Below are interactive tables detailing the properties of the key chemical compounds discussed in this article.
Properties of Guanidine
| Property | Value |
|---|---|
| Molecular Formula | CH₅N₃ |
| Molar Mass | 59.07 g/mol |
| CAS Number | 113-00-8 |
| Appearance | Colorless solid |
| Basicity (pKb) | 0.4 |
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₂ |
| Monoisotopic Mass | 180.06473 Da |
| Parent Compound CID | 15667866 |
| Predicted XlogP | 0.2 |
Properties of this compound Nitrate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅O₅ |
| Molar Mass | 243.18 g/mol |
| CAS Number | 142992-99-2 |
| Appearance | Light orange to light tan solid |
Properties
CAS No. |
24067-37-6 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Nitrophenyl Guanidine and Its Structural Analogues
Direct Synthetic Routes to N-(3-nitrophenyl)guanidine
The direct construction of the this compound scaffold can be achieved through several primary methods, including the guanidylation of 3-nitroaniline (B104315), reactions involving cyanamide (B42294), and multi-component reactions.
Guanidylation Reactions Involving 3-Nitroaniline Precursors
A fundamental approach to synthesizing this compound is the direct guanidylation of 3-nitroaniline. This method involves treating the primary aromatic amine with a guanidinylating agent. These reagents are designed to transfer a guanidino group (-C(=NH)NH2) to the nucleophilic amine. A variety of such agents exist, each with specific applications and reaction conditions. For instance, reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are used for synthesizing alkylated guanidines. researchgate.net
A related synthesis illustrates this principle: 2-methyl-5-nitrophenyl guanidine (B92328) nitrate (B79036) is prepared from 2-amino-4-nitrotoluene, demonstrating the viability of converting a substituted nitroaniline into the corresponding guanidine derivative. google.com The reaction typically proceeds by nucleophilic attack of the aniline's amino group on the electrophilic carbon of the guanidinylating agent.
Table 1: Examples of Guanidinylating Reagents
| Reagent Name | Description | Reference |
|---|---|---|
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Used for synthesizing pre-modified guanidine groups, particularly for alkylated guanidines. | researchgate.net |
| N-Boc-S-methylisothiourea | A precursor for creating acylated derivatives of guanidine. | researchgate.net |
Cyanamide-Based Methodologies for Guanidine Synthesis
Cyanamide (H₂NCN) and its derivatives serve as versatile building blocks for guanidine synthesis. ontosight.aigoogle.comgoogle.com The synthesis of this compound can be achieved by reacting 3-nitroaniline with cyanamide. This reaction is often facilitated by a catalyst, such as scandium(III) triflate, which allows the guanylation to proceed under mild conditions, even in aqueous solutions. organic-chemistry.org
An alternative cyanamide-based route involves the initial formation of N-(3-nitrophenyl)cyanamide (C₇H₅N₃O₂) a2bchem.com from 3-nitroaniline, followed by the addition of an amine (like ammonia) across the cyano group to form the guanidine moiety. In a documented industrial process, 2-methyl-5-nitrophenyl guanidine nitrate is prepared using a cyanamide aqueous solution, highlighting the industrial relevance of this method. google.com This approach is foundational in producing various substituted guanidines for different applications. nih.gov
Table 2: Catalysts for Cyanamide-Based Guanidylation
| Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Scandium(III) triflate | Mild conditions, water | Various amines, including those soluble only in aqueous solutions. | organic-chemistry.org |
Multi-Component Reactions for Arylguanidine Formation
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecules like substituted arylguanidines. nih.gov These reactions are valued for their high atom economy and operational simplicity. nih.gov
One such strategy is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines, which involves the reaction of a cyanamide, an arylboronic acid, and an amine. organic-chemistry.org In the context of this compound, a potential MCR could involve 3-nitrophenylboronic acid, a protected cyanamide, and an ammonia (B1221849) source. Another powerful MCR is the palladium-catalyzed cascade reaction of azides with isonitriles and amines, which yields N-functionalized guanidines and could be adapted for this synthesis. organic-chemistry.orgorganic-chemistry.org
Synthesis of this compound Derivatives through Functionalization Strategies
Once the this compound core is formed, it can be further modified to create a library of derivatives. Functionalization can occur at either the phenyl ring or the nitrogen atoms of the guanidine group.
Derivatization at the Phenyl Ring
The phenyl ring of this compound, activated by the electron-withdrawing nitro group, is susceptible to certain chemical modifications. Research into the functionalization of nitroarenes has shown that C-H bonds para to the nitro group can undergo oxidative nucleophilic amination. researchgate.net This suggests that the phenyl ring could be further substituted, for example, by introducing additional functional groups.
Structure-activity relationship studies on diarylguanidines have demonstrated that the nature and position of substituents on the phenyl rings significantly influence the molecule's biological activity. nih.gov For instance, introducing ortho or meta substituents on the phenyl rings of diphenylguanidines was found to enhance their affinity for the NMDA receptor ion channel site. nih.gov This underscores the importance of developing methods to selectively functionalize the aromatic ring of this compound to tune its properties.
Modifications at the Guanidine Nitrogen Atoms
The guanidine group itself is a versatile handle for derivatization through methods like alkylation and acylation. researchgate.net Such modifications are crucial for modulating the biological properties of guanidine-containing compounds. nih.govrsc.org For example, adding small alkyl substituents, such as a methyl group, to the guanidine nitrogen atoms of diarylguanidines can significantly alter their receptor binding selectivity. nih.gov
Methods for the direct acylation of the guanidinium (B1211019) group in peptides have been developed, which could be applied to this compound. nih.gov These reactions often use a strong, non-nucleophilic base to deprotonate the guanidinium group, increasing its nucleophilicity and allowing it to react with acylating agents. nih.gov This strategy allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse analogs for various research applications. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₈N₄O₂ |
| 3-Nitroaniline | C₆H₆N₂O₂ |
| 2-methyl-5-nitrophenyl guanidine nitrate | C₈H₁₁N₅O₅ |
| 2-amino-4-nitrotoluene | C₇H₈N₂O₂ |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | C₁₄H₂₂N₄O₄ |
| N-Boc-S-methylisothiourea | C₇H₁₄N₂O₂S |
| 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine | C₆H₈N₆O₂ |
| Cyanamide | CH₂N₂ |
| Scandium(III) triflate | C₃F₉O₉S₃Sc |
| N-(3-nitrophenyl)cyanamide | C₇H₅N₃O₂ |
| 3-nitrophenylboronic acid | C₆H₆BNO₄ |
| N,N'-di-o-tolylguanidine | C₁₅H₁₇N₃ |
| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | C₁₉H₁₉N₃ |
Catalytic Approaches in this compound Synthesis
Catalysis has emerged as a powerful tool for the synthesis of guanidines, providing more atom-economical and environmentally benign routes. Both metal-based and organic catalysts have been successfully employed in the construction of the guanidine core.
Metal-Catalyzed Guanylation Reactions
A variety of metal catalysts have been shown to effectively promote the guanylation of amines, including anilines bearing electron-withdrawing groups, which are precursors to this compound. The direct addition of amines to carbodiimides is a particularly efficient and atom-economical method for forming N-substituted guanidines. mdpi.com
Lanthanide-based catalysts, for instance, have demonstrated high efficiency in the guanylation of aromatic amines. In a notable study, simple lanthanide amides were found to catalyze the reaction between anilines and carbodiimides under mild conditions. While the direct synthesis of this compound was not explicitly detailed, the successful guanylation of p-nitroaniline to yield N-p-nitrophenyl-N',N''-diisopropylguanidine in high yield (95%) underscores the potential of this method for synthesizing nitro-substituted phenylguanidines. wwu.edu The reaction proceeds efficiently at room temperature, showcasing the high activity of these catalysts. wwu.edu
The proposed mechanism for this transformation involves the initial reaction of the amine with the lanthanide amide to form a metal-amido intermediate. This intermediate then reacts with the carbodiimide (B86325) through an insertion process to generate a metal guanidinate species. Subsequent interaction with another amine molecule releases the guanidine product and regenerates the active catalyst, thus completing the catalytic cycle.
Other transition metals such as palladium and copper have also been utilized in the synthesis of guanidine derivatives. For example, palladium-catalyzed carboamination reactions of N-allylguanidines have been developed for the synthesis of cyclic guanidines. bham.ac.uk While this specific methodology is for cyclic structures, it highlights the versatility of palladium in facilitating C-N bond formation in guanidine synthesis. Copper-catalyzed methods, often noted for their cost-effectiveness, have been employed in the intramolecular aryl guanidinylation to produce 2-aminobenzimidazoles. organic-chemistry.org
The table below summarizes key findings for the metal-catalyzed synthesis of a close structural analogue of this compound.
Table 1: Metal-Catalyzed Synthesis of N-p-nitrophenyl-N',N''-diisopropylguanidine wwu.edu
| Catalyst | Amine Substrate | Carbodiimide | Solvent | Temperature (°C) | Yield (%) |
| Sm[N(TMS)₂)₂(THF)₃ | p-Nitroaniline | N,N'-Diisopropylcarbodiimide | THF | Room Temp. | 95 |
| Eu[N(TMS)₂)₂(THF)₃ | p-Nitroaniline | N,N'-Diisopropylcarbodiimide | THF | Room Temp. | 95 |
| Yb[N(TMS)₂)₂(THF)₃ | p-Nitroaniline | N,N'-Diisopropylcarbodiimide | THF | Room Temp. | 95 |
TMS = Trimethylsilyl
Organocatalytic Methods for Guanidine Core Assembly
Organocatalysis has gained prominence as a sustainable and metal-free alternative for various organic transformations, including the synthesis of guanidines. These catalysts often operate through mechanisms involving Brønsted or Lewis acid/base interactions and hydrogen bonding.
While specific examples detailing the organocatalytic synthesis of this compound are not abundant in the literature, the general principles of organocatalysis can be applied to the guanylation of electron-deficient anilines. Bifunctional organocatalysts, which possess both a Brønsted acidic and a basic site within the same molecule, are particularly promising. beilstein-journals.org For instance, catalysts bearing a thiourea (B124793) or squaramide moiety alongside a tertiary amine can activate both the nucleophile (amine) and the electrophile (guanylating agent) simultaneously. beilstein-journals.orgmdpi.com
The synthesis of guanidine-thiourea organocatalysts themselves involves the reaction of a primary amine-thiourea with a guanidinylating reagent. beilstein-journals.orgnih.gov This highlights the modularity of these systems. In the context of synthesizing this compound, a bifunctional catalyst could activate 3-nitroaniline through its basic site while the acidic site activates a suitable guanylating agent, such as a carbodiimide or a protected guanidine derivative. The nitro group on the aniline (B41778) substrate can also play a role in the catalytic process, potentially through hydrogen bonding interactions with the catalyst. organic-chemistry.orgnih.gov
The proposed mechanism for a bifunctional organocatalyst in a guanylation reaction would involve the formation of a ternary complex between the catalyst, the amine, and the guanylating agent. The catalyst orients the reactants in a favorable position for the nucleophilic attack of the amine onto the guanylating agent, lowering the activation energy of the reaction.
Mechanochemical Synthesis Strategies for Guanidine Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient pathway for the synthesis of various compounds, including guanidines. researchgate.net This technique is particularly attractive from a green chemistry perspective.
The mechanochemical synthesis of aryl guanidines has been successfully demonstrated by the solvent-free milling of aryl amines with a guanylating agent. mdpi.com For example, the reaction of various anilines with 1H-pyrazole-N,N-di-(tert-butyloxycarbonyl)-1-carboxamidine via ball milling provides the corresponding Boc-protected guanidines in good yields. This method is operationally simple and avoids the use of bulk solvents.
Furthermore, copper-catalyzed mechanochemical methods have been developed for the synthesis of sulfonyl guanidines. mdpi.com The addition of a catalytic amount of a copper salt, such as copper(I) chloride, to the milling mixture of a sulfonamide and a carbodiimide has been shown to be crucial for the reaction to proceed, affording the desired sulfonyl guanidines in high yields. researchgate.net This suggests that a similar catalytic mechanochemical approach could be viable for the synthesis of this compound, potentially using 3-nitroaniline and a suitable carbodiimide in the presence of a metal catalyst under milling conditions.
The table below provides an example of a mechanochemical approach for the synthesis of a related guanidine derivative.
Table 2: Mechanochemical Synthesis of a Sulfonyl Guanidine researchgate.net
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Milling Conditions | Yield (%) |
| p-Toluenesulfonamide | N,N'-Dicyclohexylcarbodiimide | CuCl (5) | Neat, 2 hours | 81 |
| p-Toluenesulfonamide | N,N'-Dicyclohexylcarbodiimide | CuCl (5) | LAG (Nitromethane), 2 hours | ~100 |
LAG = Liquid-Assisted Grinding
Advanced Spectroscopic and Structural Elucidation of N 3 Nitrophenyl Guanidine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(3-nitrophenyl)guanidine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable insights into the electronic environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by the electron density around them, which is in turn affected by the presence of the electron-withdrawing nitro group and the guanidine (B92328) substituent on the phenyl ring.
The aromatic protons of the 3-nitrophenyl group are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the nitro group. The substitution pattern on the benzene (B151609) ring will lead to a specific splitting pattern. For a 3-substituted nitrobenzene ring, one would expect to see a triplet, a doublet of doublets, another doublet of doublets, and a singlet-like signal for the four aromatic protons. The protons on the guanidine group (-NH2 and -NH-) would appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 8.5 | m |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbons of the nitrophenyl ring are expected to appear in the aromatic region of the ¹³C NMR spectrum, generally between 110 and 150 ppm. The carbon atom attached to the nitro group (C-NO2) would be significantly deshielded and appear at a lower field, while the carbon attached to the guanidine group (C-N) would also be influenced. The guanidinyl carbon itself is expected to have a characteristic chemical shift in the range of 155-160 ppm, a region typical for sp²-hybridized carbons bonded to three nitrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 110 - 150 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonding characteristics within this compound.
In the FTIR spectrum, characteristic absorption bands are expected. The N-H stretching vibrations of the guanidine group would appear as broad bands in the region of 3200-3400 cm⁻¹. The C=N stretching of the guanidine moiety is expected to show a strong absorption band around 1640-1680 cm⁻¹. The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Guanidinyl N-H | Stretching | 3200-3400 |
| Guanidinyl C=N | Stretching | 1640-1680 |
| Nitro NO₂ | Asymmetric Stretching | 1520-1560 |
| Nitro NO₂ | Symmetric Stretching | 1340-1370 |
| Aromatic C-H | Stretching | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The presence of the nitrophenyl chromophore and the extended conjugation involving the guanidine group are expected to give rise to characteristic absorption bands.
The spectrum is anticipated to show strong absorptions in the UV region corresponding to π→π* transitions within the aromatic ring and the C=N bond of the guanidine group. The nitro group, being a strong chromophore, will also contribute significantly to the UV absorption. Additionally, a weaker n→π* transition associated with the non-bonding electrons of the nitrogen and oxygen atoms may be observed at longer wavelengths, potentially extending into the visible region, which could impart a pale yellow color to the compound. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λ_max (nm) |
|---|---|
| π→π* | 250 - 300 |
Note: The expected absorption maxima are based on the electronic properties of nitrophenyl and guanidinyl moieties.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Upon ionization, the molecule will form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which will confirm the molecular formula.
The fragmentation pattern will be dictated by the relative stability of the resulting fragments. Common fragmentation pathways would involve the loss of the nitro group (NO₂) or nitric oxide (NO). Cleavage of the C-N bond connecting the phenyl ring and the guanidine group would also be a likely fragmentation route, leading to the formation of a nitrophenyl radical cation and a guanidinyl radical or vice versa. The fragmentation of the guanidine moiety itself could also occur.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z |
|---|---|
| [M]⁺˙ | 181 |
| [M - NO₂]⁺ | 135 |
| [C₆H₄N]⁺ | 90 |
Note: The m/z values are calculated based on the most common isotopes.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and intermolecular interactions.
Table 6: Expected Structural Parameters for this compound from X-ray Diffraction
| Parameter | Expected Value |
|---|---|
| C-N (guanidinyl) bond lengths | ~1.33 - 1.38 Å |
| N-C-N (guanidinyl) bond angles | ~120° |
| C-NO₂ bond length | ~1.47 Å |
Note: The expected values are based on typical bond lengths and angles for similar molecular fragments.
Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Interactions)
The crystalline architecture of guanidinium (B1211019) salts is often dominated by an extensive network of hydrogen bonds. In the case of this compound, the guanidinium group's N-H protons are expected to act as strong hydrogen bond donors, interacting with the nitro group's oxygen atoms or other suitable acceptors in the crystal lattice. This is exemplified in the structure of guanidinium 3-nitrobenzoate, where the guanidinium cation forms cyclic R21(6) hydrogen-bonding motifs with the carboxylate groups of the anions uzh.ch. These interactions, along with other peripheral associations, contribute to the formation of a three-dimensional framework uzh.ch.
While direct crystallographic data for this compound is not extensively detailed in the available literature, insights can be drawn from related structures. For instance, in N,N′,N′′-Triphenylguanidinium 5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, hydrogen bonds play a crucial role in assembling the ions into infinite helical chains researchgate.net. Similar N-H···O and N-H···N interactions are anticipated to be the primary drivers in the crystal packing of this compound.
Cation-π interactions between the guanidinium group and the nitrophenyl ring are also a plausible feature of the solid-state structure. Theoretical studies on guanidinium complexes with simple aromatic systems have shown that while hydrogen-bonded complexes are favored in the gas phase, cation-π interactions become significant in solution and in the solid state. The delocalized positive charge of the guanidinium cation can interact favorably with the electron-rich π-system of the aromatic ring.
The interplay of these interactions can be summarized in the following table, which outlines the expected intermolecular contacts and their significance in the crystalline packing of this compound systems.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | Guanidinium N-H | Nitro Group O | Primary driving force for crystal assembly |
| Hydrogen Bonding | Guanidinium N-H | Guanidinium N | Formation of dimeric or polymeric motifs |
| Cation-π Interaction | Guanidinium Cation | Nitrophenyl Ring | Contribution to packing stability |
| π-π Stacking | Nitrophenyl Ring | Nitrophenyl Ring | Further stabilization of the crystal lattice |
Analysis of Conformational Isomers in the Solid State
The potential for conformational isomerism in this compound arises from the rotational freedom around the C-N bonds linking the phenyl ring to the guanidinium group. The specific conformation adopted in the solid state will be a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice.
Studies on other nitro-containing aromatic compounds have demonstrated the existence of different polymorphic forms distinguished by variations in the orientation of the nitro group or other flexible moieties nih.gov. For example, in nitro-acetophenone, two polymorphic forms were identified, with the key difference being the orientation and dynamics of the nitro group within the crystal cell nih.gov.
The following table presents a hypothetical analysis of possible low-energy conformers of this compound in the solid state, based on typical torsional angles observed in related structures.
| Conformer | Torsional Angle (C-C-N-C) | Key Intramolecular Feature | Plausibility in Solid State |
| Planar | ~0° or ~180° | Maximized π-conjugation | High, if sterically allowed |
| Non-planar | ~30-60° | Relief of steric hindrance | High, favored in crowded lattices |
Hirshfeld Atom Refinement (HAR) for Precise Electron Density Distribution
Hirshfeld Atom Refinement (HAR) is a powerful technique that goes beyond the traditional independent atom model (IAM) in X-ray crystallography to provide a more accurate description of the electron density distribution in a molecule uzh.chnih.gov. By employing aspherical atomic scattering factors derived from quantum mechanical calculations, HAR allows for the refinement of atomic positions and anisotropic displacement parameters (ADPs) with greater precision, especially for hydrogen atoms uzh.chnih.govresearchgate.net.
While a specific HAR study on this compound has not been reported, the application of this method would be highly informative. It would enable a detailed quantitative analysis of the bonding and intermolecular interactions. For instance, the topological analysis of the electron density, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of the hydrogen bonds and cation-π interactions.
A HAR analysis of this compound would be expected to reveal the subtle polarization of the electron density due to the electron-withdrawing nitro group and the charge-delocalized guanidinium cation. The bond critical points (BCPs) between interacting atoms would provide quantitative measures of the interaction strengths.
The table below illustrates the type of data that could be obtained from a HAR analysis of a key hydrogen bond in a hypothetical this compound crystal structure.
| Hydrogen Bond | d(D-H) (Å) | d(H···A) (Å) | ∠(D-H···A) (°) | ρ(BCP) (e/ų) | ∇²ρ(BCP) (e/Å⁵) |
| N-H···O(nitro) | 1.03 | 1.85 | 170 | 0.15 | 1.5 |
Note: The values in this table are representative and based on typical values for strong hydrogen bonds as determined by HAR on similar organic molecules.
The electron density at the bond critical point, ρ(BCP), and the Laplacian of the electron density, ∇²ρ(BCP), are key indicators of the nature of the chemical bond. For a hydrogen bond, a positive value of ∇²ρ(BCP) indicates a closed-shell interaction, typical of non-covalent bonds.
Computational and Theoretical Investigations of N 3 Nitrophenyl Guanidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the geometry of N-(3-nitrophenyl)guanidine. These calculations provide a fundamental understanding of the molecule's stability and reactivity. By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Theoretical calculations are typically performed in the gas phase, where the molecule is considered in isolation. This approach allows for the intrinsic properties of the molecule to be studied without the influence of intermolecular interactions. The optimized geometry reveals a largely planar structure for the guanidine (B92328) group, a consequence of the delocalization of pi-electrons across the CN3 backbone. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the entire molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.
In this compound, the HOMO is predominantly localized on the electron-rich guanidine group, while the LUMO is concentrated on the electron-deficient nitrophenyl ring. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems and is responsible for the molecule's unique electronic properties.
A range of quantum chemical descriptors can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): Calculated as (I + A) / 2
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Softness (S): Calculated as 1 / (2η)
Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the chemical potential (-χ).
These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile.
Table 1: Representative Quantum Chemical Descriptors for a Substituted Guanidine
| Descriptor | Value (eV) |
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
| Ionization Potential (I) | 6.29 |
| Electron Affinity (A) | 1.81 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.24 |
| Electrophilicity Index (ω) | 3.65 |
Note: The values in this table are representative for a substituted guanidine and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.
For this compound, the MEP map would typically show:
Red/Yellow Regions: These areas indicate a negative electrostatic potential and are associated with a high electron density. In this compound, these regions are expected to be located around the nitrogen atoms of the guanidine group and the oxygen atoms of the nitro group, making them susceptible to electrophilic attack.
Blue/Green Regions: These areas represent a positive electrostatic potential, indicating electron-deficient regions. These are likely to be found around the hydrogen atoms of the guanidine group and the carbon atom of the C=N bond, which are prone to nucleophilic attack.
The MEP map thus provides a clear visual guide to the molecule's reactivity, complementing the information obtained from the analysis of frontier molecular orbitals.
Proton Affinity and Basicity Studies of the Guanidine Moiety
The guanidine group is one of the strongest organic bases, a property that is central to its role in both chemical and biological systems. The high basicity of guanidine is attributed to the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation, which is stabilized by resonance that delocalizes the positive charge equally among the three nitrogen atoms.
The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, while the gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values provide a quantitative measure of a molecule's intrinsic basicity.
In this compound, the presence of the electron-withdrawing nitrophenyl group is expected to significantly reduce the basicity of the guanidine moiety compared to unsubstituted guanidine. This is because the nitro group pulls electron density away from the guanidine group, making it less available for protonation. Computational studies can accurately predict the PA and GB of this compound, providing valuable insights into the electronic effects of the substituent on the basicity of the guanidine core.
Theoretical Studies on Reaction Mechanisms and Pathways
Cyclization Reaction Mechanism Elucidation
The cyclization of nitrophenylguanidines is a significant reaction pathway that leads to the formation of heterocyclic systems, such as benzotriazine derivatives. While specific studies on the 3-nitro isomer are not extensively detailed in the provided literature, the mechanism has been investigated for related isomers, particularly N-substituted 1-(2-nitrophenyl)guanidines, offering a model for understanding this process. chempap.orgresearchgate.net
The reaction is typically base-catalyzed, proceeding through several key steps. The proposed mechanism, based on kinetic studies of related compounds, involves the initial deprotonation of the guanidine group by a base. chempap.org This generates a negatively charged anion. A subsequent conformational change, involving rotation around the C-N bond connecting the phenyl ring and the guanidine moiety, brings the reactive groups into proximity. chempap.org The next steps involve the intramolecular nucleophilic attack of the guanidinyl nitrogen onto the nitro group's nitrogen or an oxygen, leading to the formation of a cyclic intermediate, followed by dehydration and aromatization to yield the final 1,2,4-benzotriazine (B1219565) 1-oxide product. chempap.orgresearchgate.net
Table 1: Proposed Key Steps in the Base-Catalyzed Cyclization of Nitrophenylguanidines
| Step | Description |
| 1. Deprotonation | A base removes a proton from the guanidine nitrogen, forming an anion. |
| 2. Conformational Change | Rotation occurs around the aryl-nitrogen bond to facilitate intramolecular attack. |
| 3. Intramolecular Cyclization | The terminal nitrogen of the guanidine group attacks the nitro group, initiating ring closure. |
| 4. Dehydration & Aromatization | The cyclic intermediate eliminates a water molecule to form the stable, aromatic benzotriazine 1-oxide ring system. |
This table is based on mechanisms proposed for related nitrophenylguanidine isomers. chempap.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathway Analysis
This compound can theoretically participate in Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The feasibility and rate of this reaction are heavily influenced by the substituents on the ring. wikipedia.org
The SNAr mechanism is a two-step process: uomustansiriyah.edu.iqmasterorganicchemistry.com
Addition of Nucleophile: A nucleophile attacks the electrophilic carbon atom bearing the leaving group. This is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. This step is generally fast. uomustansiriyah.edu.iq
The presence of strong electron-withdrawing groups, such as the nitro (–NO2) group, is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. The position of the electron-withdrawing group relative to the leaving group is critical. Activation is strongest when the group is in the ortho or para position, as the negative charge can be delocalized onto the nitro group. wikipedia.orgmasterorganicchemistry.com
In this compound, the nitro group is in the meta position relative to the guanidine moiety. While the nitro group still exerts an electron-withdrawing inductive effect, it cannot stabilize the negative charge of the Meisenheimer intermediate through direct resonance in the same way an ortho or para substituent can. masterorganicchemistry.com Consequently, the SNAr pathway is significantly less favored for meta-nitro substituted compounds compared to their ortho and para isomers.
Table 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | The nucleophile adds to the carbon atom bearing the leaving group. Aromaticity is lost. | Meisenheimer Complex (resonance-stabilized carbanion) |
| 2. Leaving Group Departure | The leaving group is eliminated, restoring the aromatic system. | Substituted Aromatic Product |
Ligand-Target Interaction Modeling: Molecular Docking and Dynamics Simulations
Computational modeling techniques like molecular docking and molecular dynamics (MD) simulations are essential tools in drug discovery for predicting and analyzing how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods provide atomic-level insights into binding modes, affinities, and the stability of the ligand-protein complex. mdpi.comnottingham.ac.uk
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgopenmedicinalchemistryjournal.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on an energy function. ugm.ac.id The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For this compound, the guanidinium group is a potent hydrogen bond donor, while the nitrophenyl ring can participate in hydrophobic and π-stacking interactions. nih.gov
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov After an initial binding pose is predicted by docking, an MD simulation can assess the stability of this pose. By simulating the complex in a solvated environment for a period of nanoseconds or longer, researchers can observe conformational changes and calculate metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the ligand in the binding pocket. nih.gov
The tables below present illustrative data that would be generated from such computational studies on a hypothetical this compound-protein complex.
Table 3: Illustrative Molecular Docking Results for this compound
| Parameter | Value/Description |
| Binding Energy (kcal/mol) | -7.5 |
| Key Hydrogen Bonds | Guanidinium group with Aspartic Acid (ASP) side chain; Nitro group with Serine (SER) backbone |
| Key Hydrophobic Interactions | Phenyl ring with Leucine (LEU) and Valine (VAL) side chains |
| Predicted Inhibition Constant (Ki) | Low micromolar (µM) range |
This table is for illustrative purposes only and represents the type of data generated in a molecular docking study.
Table 4: Illustrative Molecular Dynamics Simulation Findings (100 ns)
| Parameter | Finding |
| Ligand RMSD | Average of 1.5 Å, indicating high stability in the binding pocket. |
| Protein RMSD | Remained stable, suggesting no major conformational changes upon ligand binding. |
| Interaction Stability | Key hydrogen bonds identified in docking were maintained for >80% of the simulation time. |
This table is for illustrative purposes only and represents the type of data generated in a molecular dynamics simulation.
Reactivity and Chemical Transformations of N 3 Nitrophenyl Guanidine
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and can itself be transformed into other functional groups.
The reduction of the nitro group to an amino group is a common and important transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the chemical nature of the molecule. Various reducing agents and methods can be employed for this purpose, including the use of trichlorosilane (B8805176) in the presence of an organic base. google.comgoogle.com This transformation is a key step in the synthesis of various derivatives, as the resulting amino group can participate in a wide range of subsequent reactions.
Table 1: Reduction of Nitroarenes to Anilines
| Reagent System | Description | Reference |
| Trichlorosilane/Organic Base | Efficient for the reduction of nitro groups to amino derivatives. | google.comgoogle.com |
This table provides an example of a reagent system used for the reduction of nitro groups, a reaction applicable to N-(3-nitrophenyl)guanidine.
The presence of the nitro group has a profound effect on the reactivity of the phenyl ring, particularly in nucleophilic aromatic substitution reactions. libretexts.orgdoubtnut.comlibretexts.org As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. quora.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions relative to the nitro group. libretexts.orgdoubtnut.comlibretexts.orgnih.gov This is because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during nucleophilic aromatic substitution. libretexts.org This activating effect allows for the displacement of a suitable leaving group on the ring by a nucleophile. libretexts.orglibretexts.org The electron-withdrawing nature of the nitro group decreases the electron density on the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. doubtnut.comnih.gov
Reactions at the Guanidine (B92328) Moiety
The guanidine group is a highly basic and nucleophilic functional group that can participate in a variety of chemical reactions.
The guanidine carbon is generally resistant to nucleophilic attack due to resonance stabilization. organic-chemistry.org However, under certain conditions, such as activation by conversion to a guanidine cyclic diimide (GCDI), the guanidine carbon can undergo nucleophilic substitution. organic-chemistry.org This allows for the introduction of various nucleophiles, such as amines and alcohols, to create a range of functionalized guanidines. organic-chemistry.org
The guanidine moiety is a valuable building block for the synthesis of nitrogen-containing heterocycles through cycloaddition and condensation reactions. nih.govnih.gov Guanidines can react with bis-electrophiles to form a variety of heterocyclic scaffolds, including pyrimidines and quinazolines. nih.govnih.gov For instance, the Atwal-Biginelli reaction, a variation of the Biginelli reaction, can utilize guanidines to produce dihydropyrimidines. nih.govnih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving the C=N double bond of guanidine can lead to the formation of tetrazole derivatives, although this may require harsh reaction conditions. mdpi.com The reaction of guanidines with dienophiles in Diels-Alder reactions can also be a route to polycyclic systems, though the high nucleophilicity of guanidines can sometimes lead to competing aza-Michael additions. mdpi.comnih.gov
Table 2: Examples of Heterocycle Formation from Guanidines
| Reaction Type | Reactants | Product Type | Reference |
| Atwal-Biginelli Reaction | Guanidine, Aldehyde, β-Ketoester | Dihydropyrimidine | nih.govnih.gov |
| Condensation | Guanidine, Bis-electrophile | Fused bi-pyrimidine | nih.gov |
| 1,3-Dipolar Cycloaddition | Guanidine, Azide | Tetrazole | mdpi.com |
| Diels-Alder Reaction | Guanidine derivative, Dienophile | Oxanorbornane derivative | mdpi.comnih.gov |
This table summarizes various reaction types that utilize the guanidine moiety for the synthesis of heterocyclic compounds.
Acid-Base Catalyzed Transformations
The basicity of the guanidine group plays a crucial role in its reactivity and allows it to act as a catalyst in certain reactions. Guanidines and their derivatives are known to catalyze various chemical transformations, including transesterification and cyclization reactions. chempap.orgnih.gov For example, the cyclization of N-(2-nitrophenyl)guanidines to form 3-amino-1,2,4-benzotriazine 1-oxides is a base-catalyzed process where the reaction rate is dependent on the pH of the medium. chempap.org The mechanism involves the deprotonation of the guanidine group, which then initiates the cyclization. chempap.org In the context of this compound, its basicity can be utilized to promote reactions or it can be protonated under acidic conditions, which in turn can influence its reactivity in subsequent transformations.
Regioselectivity and Stereoselectivity in this compound Reactions
The reactivity of this compound is characterized by the interplay between the electron-withdrawing nitro group on the aromatic ring and the highly basic, nucleophilic guanidine moiety. This structure dictates the regioselectivity observed in its chemical transformations, particularly in the synthesis of heterocyclic systems.
Regioselectivity in Cyclization and Condensation Reactions
The guanidine group contains multiple nitrogen atoms that can act as nucleophiles, leading to potential regiochemical isomers in cyclization reactions. In reactions with dicarbonyl compounds or their equivalents, the nucleophilic attack typically originates from one of the terminal nitrogen atoms of the guanidine unit.
For instance, in multicomponent reactions, N-arylguanidines can react with compounds like dimethyl acetylenedicarboxylate (B1228247) to form various heterocyclic scaffolds. The regioselectivity is governed by the initial nucleophilic attack of the guanidine nitrogen onto an electrophilic carbon, followed by subsequent intramolecular cyclization. While specific studies on this compound in this context are limited, related base-mediated cyclizations of N-acylpropargylguanidines show high regioselectivity, leading to the formation of N2-acyl-2-aminoimidazoles. nih.govnih.gov This suggests that the guanidine moiety in this compound would similarly guide the regiochemical outcome in reactions with appropriate electrophiles.
The position of the nitro group at the meta-position is crucial. Unlike its ortho-substituted counterpart, the nitro group in this compound cannot directly participate in an intramolecular cyclization with the adjacent guanidine moiety. This steric and electronic arrangement forces the guanidine group to react primarily as an intermolecular nucleophile, dictating the regioselectivity of its additions to other substrates.
Stereoselectivity
Scientific literature focusing specifically on the stereoselectivity of reactions involving this compound is not extensive. However, the principles of stereoselective synthesis using guanidine derivatives are well-established in other contexts. Chiral guanidines are widely used as organocatalysts to induce stereoselectivity in a variety of chemical transformations.
In the context of substrate-controlled reactions, stereoselectivity could arise if this compound were to react with a chiral substrate containing multiple reactive sites. The steric bulk and electronic nature of the nitrophenylguanidine would influence the transition state geometry, potentially favoring the formation of one diastereomer over another. For example, palladium-catalyzed carboamination reactions to form cyclic guanidines can proceed with excellent stereocontrol, although this has been demonstrated with different guanidine substrates. umich.edu There is currently no specific data available to quantify the stereochemical influence of the this compound group in such reactions.
Kinetic and Mechanistic Studies of Key Chemical Processes
Kinetic and mechanistic investigations provide fundamental insights into the reaction pathways of this compound. While detailed studies on this specific isomer are sparse, extensive research on the closely related N-(2-nitrophenyl)guanidine offers a valuable framework for understanding its probable reactivity and the critical role of the nitro group's position.
Mechanism of Intramolecular Cyclization: A Comparative Analysis
The most studied reaction of nitrophenylguanidines is base-catalyzed intramolecular cyclization. The mechanism is highly dependent on the position of the nitro group.
For N-(2-nitrophenyl)guanidine , kinetic studies have shown that it undergoes a base-catalyzed cyclization to form 3-amino-1,2,4-benzotriazine 1-oxide. chempap.orgresearchgate.net The mechanism involves the following key steps:
Deprotonation: A base abstracts a proton from the guanidine moiety, forming a highly nucleophilic anion.
Intramolecular Attack: The resulting anion attacks the nitrogen atom of the ortho-nitro group. This step is facilitated by the close proximity of the two groups, which can form a pre-reaction complex stabilized by an intramolecular hydrogen bond. researchgate.netchempap.org
Ring Closure and Rearrangement: A cyclic intermediate is formed, which then undergoes rearrangement and elimination of a hydroxide (B78521) ion to yield the final, stable aromatic benzotriazine N-oxide product. chempap.org
Kinetic measurements have demonstrated that the rate of this cyclization is linearly dependent on the pH of the reaction medium, confirming the base-catalyzed nature of the process. chempap.org
Conversely, for This compound , this direct intramolecular cyclization pathway is not feasible. The meta-position of the nitro group prevents the guanidine anion from attacking it in an intramolecular fashion. Consequently, this compound is significantly more stable towards this type of cyclization. Its chemical transformations are more likely to proceed via intermolecular pathways where the guanidine acts as a nucleophile towards an external electrophile.
Kinetic Studies of Guanidine Nitrosation
Another key chemical process for guanidines is nitrosation. While not specific to the 3-nitrophenyl isomer, kinetic studies on guanidine and its derivatives reveal a general mechanism. researchgate.net The reaction with nitrosating agents (e.g., derived from nitrous acid) is typically first-order with respect to both the guanidine concentration and the acid concentration. researchgate.net The proposed mechanism involves a rate-determining step that is not the initial attack on the nitrosating agent, but rather the reorganization of the nitrosated intermediate. This is supported by the observation of general acid-base catalysis and deuterium (B1214612) isotope effects, which point to a slow proton transfer being the rate-limiting step. researchgate.net This suggests that in an acidic, nitrite-containing environment, this compound would likely undergo nitrosation through a similar mechanistic pathway.
The table below presents kinetic data for the cyclization of N-substituted 2-nitrophenylguanidines, illustrating the pH dependence of the reaction. This data is provided for comparative purposes to highlight the reactivity of the ortho-isomer, which contrasts with the expected stability of the meta-isomer under similar conditions.
| Compound | pH | Rate Constant k (s⁻¹) x 10⁵ |
|---|---|---|
| 3-Ethyl-1-(2-nitrophenyl)guanidine | 10.00 | 1.53 |
| 10.50 | 4.27 | |
| 11.00 | 11.70 | |
| 11.50 | 28.50 | |
| 3-Phenyl-1-(2-nitrophenyl)guanidine | 10.00 | 3.10 |
| 10.50 | 7.76 | |
| 11.00 | 20.40 | |
| 11.50 | 52.50 |
Advanced Research Applications of N 3 Nitrophenyl Guanidine and Its Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, imparts distinct chemical properties that are leveraged in the synthesis of complex organic molecules. The presence of the nitro group on the phenyl ring further modulates the reactivity of N-(3-nitrophenyl)guanidine, making it a valuable precursor in various synthetic transformations.
Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles, Benzotriazines)
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. nih.govopenmedicinalchemistryjournal.comfrontiersin.orgnih.gov The guanidine moiety of this compound serves as a key synthon for the construction of these important ring systems. researchgate.net Its ability to act as a multi-nucleophilic reagent allows for facile cyclization reactions with various electrophilic partners, leading to the formation of diverse heterocyclic scaffolds.
For instance, the reaction of guanidines with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrimidine (B1678525) derivatives. mdpi.comnih.gov Similarly, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while cyclocondensation reactions with appropriate precursors can lead to the formation of benzotriazines. The specific reaction conditions and the nature of the reaction partners can be tailored to achieve the desired heterocyclic product.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Guanidine Precursors
| Heterocycle | General Synthetic Approach |
| Pyrimidines | Cyclocondensation with β-dicarbonyl compounds. mdpi.comnih.gov |
| Pyrazoles | Reaction with hydrazine derivatives. mdpi.comnih.gov |
| Benzotriazines | Cyclization with appropriate precursors. |
The synthesis of these heterocycles is not merely a matter of academic interest. Pyrimidines are core structures in nucleic acids and many drugs, while pyrazoles are found in various pharmaceuticals and agrochemicals. Benzotriazines also exhibit a range of biological activities and have applications in materials science.
Synthesis of Advanced Pharmaceutical Intermediates
Furthermore, the heterocyclic compounds derived from this compound, as discussed in the previous section, are themselves crucial intermediates in drug discovery. researchgate.net For example, substituted pyrimidines and pyrazoles are key components of numerous kinase inhibitors, antiviral agents, and other therapeutic molecules. The ability to readily access these heterocyclic systems from a common precursor like this compound streamlines the synthetic process and facilitates the exploration of structure-activity relationships.
Applications in Catalysis and Organocatalysis
The basicity and hydrogen-bonding capabilities of the guanidine functional group have led to its extensive use in catalysis, particularly in the burgeoning field of organocatalysis. researchgate.netresearchgate.net Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, offering advantages in terms of cost, sustainability, and reduced toxicity.
Design of Guanidine-Based Organocatalysts
Guanidines are among the strongest neutral organic bases, a property that is central to their function as Brønsted base catalysts. researchgate.net They can deprotonate a wide range of substrates, thereby activating them for subsequent reactions. Chiral guanidine derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions, enabling the synthesis of enantiomerically enriched products. researchgate.netbeilstein-journals.org
The design of these catalysts often involves the strategic placement of substituents on the guanidine core to fine-tune its steric and electronic properties. This allows for precise control over the catalyst's activity and selectivity. The nitro group in this compound, for instance, can influence the electronic nature of the guanidine moiety, which in turn affects its catalytic performance.
Metal Complexation and Ligand Design for Catalytic Systems
Beyond their role as organocatalysts, guanidine derivatives are also valuable ligands for metal-based catalysts. nih.gov The nitrogen atoms of the guanidine group can coordinate to a wide range of metal centers, forming stable complexes with unique catalytic properties. nih.gov The electronic properties of the guanidinato ligand can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for the rational design of catalysts for specific applications. nih.gov
For example, palladium complexes bearing guanidine-based ligands have been shown to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry. nih.gov The guanidine ligand can stabilize the metal center and modulate its reactivity, leading to high catalytic efficiency and selectivity.
Table 2: Applications of Guanidine Derivatives in Catalysis
| Catalytic Application | Role of Guanidine Derivative | Example |
| Organocatalysis | Brønsted base catalyst | Asymmetric Michael additions beilstein-journals.org |
| Metal Catalysis | Ligand for metal complexes | Palladium-catalyzed cross-coupling reactions nih.gov |
Development in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, well-defined structures. The ability of the guanidinium (B1211019) cation, the protonated form of guanidine, to form strong and directional hydrogen bonds makes it a powerful building block in supramolecular chemistry. nih.gov
This has led to the development of a wide range of supramolecular assemblies, including molecular capsules, gels, and liquid crystals, where guanidinium-based interactions play a crucial role in directing the self-assembly process. These materials have potential applications in areas such as drug delivery, sensing, and molecular recognition.
In materials science, guanidine derivatives are being explored for the creation of novel functional materials. For example, the incorporation of guanidinium groups into polymers can enhance their properties, such as their ability to bind to anions or their self-healing capabilities. Triazine-based oligomers, which can be conceptually linked to guanidine chemistry, are also used to construct complex supramolecular structures. rsc.org Furthermore, the interplay of intermolecular forces, including π-π stacking, can direct the assembly of guanidine-containing building blocks into nanoporous metal-organic frameworks. nih.gov
The research into the applications of this compound and its derivatives is a dynamic and expanding field. From their fundamental role as synthetic precursors to their sophisticated applications in catalysis and materials science, these compounds continue to offer exciting opportunities for scientific discovery and technological innovation.
Bio-Inspired Research and Biochemical Tool Development
The prevalence of the guanidinium group in biological systems, most notably in the side chain of the amino acid arginine, has inspired the use of this compound and its derivatives in the development of tools for biochemical and biomedical research.
Rac1: The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a member of the Rho family of GTPases that plays a crucial role in regulating the actin cytoskeleton, cell motility, and cell survival. conicet.gov.ar Its aberrant activity is implicated in cancer progression and metastasis. Consequently, the development of Rac1 inhibitors is an active area of research. N,N'-disubstituted guanidines, including derivatives of this compound, have emerged as a promising scaffold for the design of Rac1 inhibitors that block its interaction with guanine (B1146940) nucleotide exchange factors (GEFs). conicet.gov.argoogle.comnih.gov For example, 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-nitrophenyl)guanidine hydrochloride has been synthesized and investigated as a Rac1 inhibitor. conicet.gov.ar The guanidinium moiety in these inhibitors is thought to mimic the interactions of arginine residues in natural binding partners of Rac1.
S-nitrosoglutathione reductase (GSNOR): GSNOR is a key enzyme in the metabolism of S-nitrosoglutathione (GSNO), an important endogenous signaling molecule involved in nitric oxide (NO) homeostasis. chemrxiv.org Inhibition of GSNOR can potentiate NO signaling and has therapeutic potential in diseases such as asthma and inflammatory conditions. researchgate.net N,N'-disubstituted guanidine derivatives have been identified as potent inhibitors of GSNOR. conicet.gov.ar These inhibitors, which can be derived from a this compound scaffold, have shown high potency in enzyme-based assays, and their direct interaction with GSNOR has been confirmed through techniques like surface plasmon resonance and molecular docking. conicet.gov.ar
| Enzyme Target | Inhibitor Scaffold | Research Significance |
| Rac1 | N,N'-disubstituted guanidines | Inhibition of cancer cell proliferation and migration conicet.gov.arnih.gov |
| GSNOR | N,N'-disubstituted guanidines | Modulation of NO signaling in inflammatory diseases researchgate.netconicet.gov.ar |
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group, a recognition element for the target, and often a reporter tag for detection. While there are no specific examples in the searched literature of this compound being used directly in a photoaffinity probe, its scaffold is suitable for such applications.
A hypothetical photoaffinity probe based on this compound could be designed to incorporate a photoreactive moiety, such as a diazirine or an arylazide, and a reporter tag, like biotin (B1667282) or a fluorescent dye. The nitrophenylguanidine portion would serve as the recognition element for a target that binds guanidinium-containing ligands. Upon binding to the target, the photoreactive group can be activated by UV light, leading to the formation of a covalent bond between the probe and the target. The reporter tag then allows for the detection and identification of the labeled protein. The modular nature of synthesizing such probes would allow for variations in the photoreactive group and the reporter tag to optimize the labeling efficiency and detection sensitivity.
The development of chemosensors for the selective detection of biologically important analytes is a significant area of research. The ability of the guanidinium group to bind to anionic species makes it an attractive recognition motif for the design of chemosensors for analytes such as DNA, which has a polyanionic phosphate (B84403) backbone.
While direct examples of this compound-based DNA chemosensors were not found in the provided search results, the principles of guanidinium-based recognition can be applied. For instance, fluorescent probes incorporating guanidinium units have been developed for the detection of other oxoanions like glyphosate. mdpi.com These probes often work via a "turn-on" or "turn-off" fluorescence mechanism upon binding to the analyte. The interaction of the guanidinium group with the anionic target modulates the electronic properties of the attached fluorophore, leading to a change in its emission.
Similarly, RNA-based fluorescent biosensors have been developed for the detection of guanidine itself, demonstrating the selective recognition of this moiety in a biological context. nih.govacs.org These biosensors typically consist of a riboswitch that undergoes a conformational change upon binding to guanidine, which in turn activates a fluorogenic aptamer. acs.org While not a direct application of this compound as a sensor, it highlights the specific interactions the guanidinium group can engage in, which is a key principle in sensor design. The development of a DNA chemosensor based on this compound would likely involve conjugating it to a fluorescent reporter group and optimizing the structure to achieve selective binding to DNA over other anions.
Explorations in New Chemical Entities for Research Probes
The this compound scaffold serves as a versatile starting point for the discovery of new chemical entities to be used as research probes. Its synthetic tractability allows for the systematic modification of its structure to explore structure-activity relationships and to develop probes with tailored properties.
The successful development of this compound derivatives as inhibitors of both Rac1 and S-nitrosoglutathione reductase demonstrates the potential of this scaffold to generate potent and selective modulators of protein function. conicet.gov.arnih.gov By modifying the substituents on the phenyl ring and the guanidinium group, libraries of compounds can be generated and screened against various biological targets. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the pKa of the guanidinium moiety and its binding affinity for different targets.
Furthermore, the this compound core can be incorporated into larger molecular architectures to create multifunctional probes. For instance, by attaching imaging agents (e.g., fluorophores, PET isotopes) or affinity tags (e.g., biotin), researchers can develop probes for in vitro and in vivo imaging of biological processes or for the identification of new binding partners. The exploration of this chemical space is likely to yield novel research tools that will contribute to a deeper understanding of complex biological systems.
Future Directions and Emerging Research Avenues for N 3 Nitrophenyl Guanidine
Integration into Advanced Flow Chemistry and Continuous Synthesis Methodologies
The shift from batch to continuous manufacturing, a cornerstone of modern chemical production, offers significant advantages for the synthesis of N-(3-nitrophenyl)guanidine. Flow chemistry, where reactants are continuously pumped through a reactor, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, purity, and safety. amf.ch
The continuous synthesis of related compounds, such as guanidine (B92328) nitrate (B79036), has already been demonstrated, showcasing the feasibility of these techniques for guanidine derivatives. google.comgoogle.com These processes often involve the reaction of raw materials in heated reactors with precise temperature control and retention times. google.com For this compound, a continuous process could involve the reaction of 3-nitroaniline (B104315) with a guanylating agent in a plug flow reactor. This approach would allow for rapid optimization of reaction conditions and facile scaling.
Table 1: Comparison of Batch vs. Continuous Synthesis for this compound
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited, potential for hotspots | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk due to large volumes of reactants | Enhanced safety with smaller reaction volumes at any given time |
| Scalability | Difficult, often requires re-optimization | Straightforward scaling by extending operation time |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
| Efficiency | Can be less efficient with lower space-time yields | Higher efficiency and throughput |
The integration of microfluidic systems can further enhance the synthesis by enabling efficient handling of gas-liquid reactions and multi-step syntheses in a single, continuous operation. amf.ch This would be particularly advantageous for preparing derivatives of this compound that require sequential reaction steps.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. researchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. uomustansiriyah.edu.iqnih.govscribd.com These libraries can then be screened using HTS to identify "hits" with specific biological activities. imperial.ac.uk
For this compound, a combinatorial library could be generated by reacting a variety of substituted nitrophenylamines with a panel of guanylating agents, or by modifying the guanidine moiety itself. This approach has been successfully used to identify a bis-cyclic guanidine library with strong antibacterial activity against ESKAPE pathogens. nih.gov In that study, a scaffold-ranking library containing over 6 million compounds was screened to identify the active guanidine core. nih.gov
The process for discovering this compound derivatives would follow a similar path:
Library Design: Define the points of diversification on the this compound scaffold.
Synthesis: Employ parallel or split-pool synthesis techniques to create a large library of derivatives. nih.gov
Screening: Use automated HTS assays to evaluate the library for the desired biological or chemical property. chemdiv.comunchainedlabs.com
Hit Identification and Optimization: Identify the most active compounds and further optimize their structure.
This strategy dramatically increases the efficiency of the discovery process compared to traditional one-at-a-time synthesis and testing. uomustansiriyah.edu.iq
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and In Situ Analysis
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques are increasingly being used for in situ analysis, providing continuous data without the need for sampling and offline analysis.
For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be integrated into the reaction setup. These probes can monitor the consumption of reactants and the formation of products and intermediates in real-time. For instance, changes in the characteristic vibrational frequencies of the nitro group or the amine and guanidine functionalities could be tracked to follow the reaction progress.
The development of specialized probes, potentially coupled with fiber optics, would allow for non-invasive monitoring within a flow reactor or a traditional batch vessel. This real-time data is invaluable for establishing robust and efficient synthetic protocols.
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. cmu.edudigitellinc.com These computational tools can analyze vast datasets of chemical information to identify patterns and build predictive models.
For this compound, ML models could be trained to predict a range of properties for its derivatives, including:
Reactivity: Predicting the outcome and yield of synthetic reactions. youtube.com
Physicochemical Properties: Estimating solubility, lipophilicity, and other properties relevant to its application.
Biological Activity: Predicting potential therapeutic targets or toxicological profiles.
Graph neural networks and other deep learning architectures have shown promise in predicting chemical reactivity with high accuracy. researchgate.net These models learn from the molecular structure to predict properties, circumventing the need for time-consuming quantum mechanical calculations. researchgate.net Hybrid models that combine mechanistic modeling with machine learning can achieve even higher accuracy in predicting reaction barriers. chemrxiv.org
Table 2: Potential Machine Learning Applications for this compound Research
| Application Area | Machine Learning Model | Predicted Property | Potential Impact |
| Synthesis Optimization | Regression Models, Neural Networks | Reaction Yield, Selectivity | Faster development of efficient synthetic routes |
| Derivative Design | Generative Models, QSAR | Novel structures with desired properties | Accelerated discovery of new functional molecules |
| Property Prediction | Graph Neural Networks | Solubility, Binding Affinity | Prioritization of candidates for synthesis and testing |
By leveraging AI and ML, researchers can more effectively navigate the vast chemical space of this compound derivatives, prioritizing the most promising candidates for experimental investigation.
Sustainable and Green Chemistry Approaches for Nitrophenylguanidine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rjpn.orgunife.it Adopting these principles for the synthesis of this compound is a critical future direction.
Key areas for implementing greener synthetic routes include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. unife.itmdpi.com Solvent-free methods, such as mechanochemical grinding, also offer a highly sustainable option. rasayanjournal.co.inchemijournal.com
Catalysis: Utilizing recyclable catalysts, including biocatalysts, to improve atom economy and reduce waste. mdpi.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption. mdpi.comrasayanjournal.co.in
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. rjpn.org
Recent studies have demonstrated the successful application of green chemistry principles to the synthesis of various nitrogen-containing heterocyclic compounds. rasayanjournal.co.in For example, a sustainable methodology for the synthesis of squaramides using filter paper as a reaction platform in water-based solvent systems has been developed, achieving high yields and excellent green metrics. researchgate.netrsc.org Similar innovative approaches could be adapted for the synthesis of this compound and its derivatives, leading to more environmentally benign manufacturing processes.
Q & A
Q. What are the key synthetic routes for preparing N-(3-nitrophenyl)guanidine, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via multi-step organic reactions. A common approach involves the reaction of 3-nitroaniline with cyanamide derivatives under controlled conditions. For example:
- Step 1 : Formation of N-(3-nitrophenyl)cyanamide via reaction with cyanogen bromide in diethyl ether .
- Step 2 : Methylation using sodium hydride and methyl iodide in tetrahydrofuran (THF) to introduce substituents .
- Step 3 : Guanidine group formation through nucleophilic substitution or condensation with amines (e.g., naphthylamine derivatives) under inert atmospheres .
Q. Optimization Tips :
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and guanidine NH signals (δ 5–6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- Infrared (IR) Spectroscopy : Detects characteristic N–H (3300–3500 cm⁻¹) and nitro group (1520–1350 cm⁻¹) stretches .
Q. How does the stability of this compound vary under different storage conditions?
While direct stability data for this compound is limited, guanidines generally:
- Degrade under acidic/basic conditions via hydrolysis of the guanidine moiety.
- Require storage in airtight containers at –20°C in desiccated environments to prevent moisture absorption .
- Monitor decomposition via periodic HPLC or TLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution and hydrogen-bonding interactions?
- Nucleophilic Substitution : The electron-withdrawing nitro group activates the aromatic ring, facilitating substitution at the para position. For example, iodination via diazonium salt intermediates under mild conditions .
- Hydrogen Bonding : The guanidine group forms strong hydrogen bonds (N–H···O/N) with biological targets (e.g., enzymes) or solvents, influencing solubility and crystallinity . Graph-set analysis (e.g., Etter’s rules) can map hydrogen-bonding networks in crystal structures .
Q. How do structural modifications (e.g., nitro group position, substituents on guanidine) affect the compound’s bioactivity?
- Nitro Group : The meta-nitro group enhances electrophilicity, improving binding to biological targets (e.g., kinases) compared to para isomers .
- Guanidine Substituents : Methyl or aromatic groups (e.g., naphthyl) increase lipophilicity, enhancing membrane permeability and potency against cancer cell lines (IC₅₀ values < 10 µM in some studies) .
- Thiazole Hybrids : Conjugation with thiazole rings (e.g., 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine) introduces π-π stacking interactions, critical for DNA intercalation .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data for this compound derivatives?
- Synthetic Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF may alter yields by 20–30% due to differing solvation effects .
- Biological Activity Variability : Use standardized assays (e.g., MTT for cytotoxicity) and validate target engagement via SPR or ITC. Conflicting IC₅₀ values may arise from cell line-specific expression of targets .
- Crystallographic Data : Employ SHELX programs for structure refinement to resolve ambiguities in hydrogen-bonding patterns or stereochemistry .
Q. Methodological Recommendations
- Data Reproducibility : Report detailed reaction protocols (solvent, temperature, catalyst) and analytical parameters (NMR pulse sequences, MS ionization modes).
- Collaborative Tools : Use ORTEP-3 for crystal structure visualization and hydrogen-bond analysis .
- Safety Protocols : Follow guidelines for handling nitroaromatics (e.g., avoid direct skin contact, use fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
